molecular formula C8H16N2O4 B13839355 N-(((2R,3R,4R,5S)-3,4,5-Trihydroxypiperidin-2-YL)methyl)acetamide

N-(((2R,3R,4R,5S)-3,4,5-Trihydroxypiperidin-2-YL)methyl)acetamide

Cat. No.: B13839355
M. Wt: 204.22 g/mol
InChI Key: CHPVVUHEWNQOBM-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-1,2-dideoxynojirimycin is a synthetic iminosugar analog of N-acetylglucosamine. It is known for its potent inhibitory effects on hexosaminidases, enzymes that play a crucial role in the degradation of glycoproteins and glycolipids. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-1,2-dideoxynojirimycin typically involves a stereoselective approach. One common method starts with the nucleophilic ring opening of an epoxide or a cyclic sulfate obtained from a key intermediate.

Industrial Production Methods: Industrial production of 2-Acetamido-1,2-dideoxynojirimycin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of protecting groups and selective deprotection steps is crucial to ensure the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-1,2-dideoxynojirimycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 2-Acetamido-1,2-dideoxynojirimycin, such as ureido derivatives and other functionalized iminosugars .

Mechanism of Action

2-Acetamido-1,2-dideoxynojirimycin exerts its effects by inhibiting hexosaminidases. It mimics the transition state of the enzyme’s natural substrate, thereby binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition disrupts the degradation of glycoproteins and glycolipids, leading to therapeutic effects in conditions where these processes are dysregulated .

Comparison with Similar Compounds

  • Pochonicine
  • Siastatine B
  • Nagstatine
  • 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol

Comparison: 2-Acetamido-1,2-dideoxynojirimycin is unique due to its high selectivity and potency as a hexosaminidase inhibitor. Unlike other similar compounds, it has a specific structure that allows for effective binding to the enzyme’s active site. This specificity makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

N-[[(2R,3R,4R,5S)-3,4,5-trihydroxypiperidin-2-yl]methyl]acetamide

InChI

InChI=1S/C8H16N2O4/c1-4(11)9-2-5-7(13)8(14)6(12)3-10-5/h5-8,10,12-14H,2-3H2,1H3,(H,9,11)/t5-,6+,7-,8-/m1/s1

InChI Key

CHPVVUHEWNQOBM-ULAWRXDQSA-N

Isomeric SMILES

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H](CN1)O)O)O

Canonical SMILES

CC(=O)NCC1C(C(C(CN1)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.